1-Cyclopropyl-1-(4-isobutylphenyl)ethanol
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Overview
Description
1-Cyclopropyl-1-(4-isobutylphenyl)ethanol is an organic compound with the molecular formula C16H22O It is a derivative of 1-(4-isobutylphenyl)ethanol, which is known for its role in the synthesis of ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID)
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-1-(4-isobutylphenyl)ethanol can be synthesized through the hydrogenation of 4-isobutylacetophenone in the presence of a catalyst such as Raney nickel . The reaction typically involves the following steps:
Hydrogenation: 4-isobutylacetophenone is hydrogenated in the absence of a solvent using a treated activated sponge nickel catalyst.
Cyclopropanation: The resulting 1-(4-isobutylphenyl)ethanol is then subjected to cyclopropanation using a suitable reagent, such as diazomethane, to introduce the cyclopropyl group.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropyl-1-(4-isobutylphenyl)ethanol undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, such as halogenation or nitration, to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1-Cyclopropyl-1-(4-isobutylphenyl)ethanol has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-cyclopropyl-1-(4-isobutylphenyl)ethanol involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by inhibiting the activity of cyclooxygenase (COX) enzymes, similar to ibuprofen . This inhibition reduces the production of prostaglandins, which are mediators of inflammation and pain . Additionally, the cyclopropyl group may enhance the compound’s binding affinity and selectivity towards COX enzymes .
Comparison with Similar Compounds
1-Cyclopropyl-1-(4-isobutylphenyl)ethanol can be compared with other similar compounds, such as:
1-(4-Isobutylphenyl)ethanol: The parent compound, which lacks the cyclopropyl group, is a key intermediate in ibuprofen synthesis.
4-Isobutylacetophenone: A precursor in the synthesis of 1-(4-isobutylphenyl)ethanol and its derivatives.
2-(4-Isobutylphenyl)propanoic acid (Ibuprofen): A widely used NSAID with anti-inflammatory and analgesic properties.
Uniqueness: The presence of the cyclopropyl group in this compound imparts unique chemical properties, such as increased stability and reactivity, compared to its parent compound . This makes it a valuable intermediate in the synthesis of novel pharmaceuticals and fine chemicals.
Properties
IUPAC Name |
1-cyclopropyl-1-[4-(2-methylpropyl)phenyl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O/c1-11(2)10-12-4-6-13(7-5-12)15(3,16)14-8-9-14/h4-7,11,14,16H,8-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIJYNWINHCAFRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)(C2CC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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